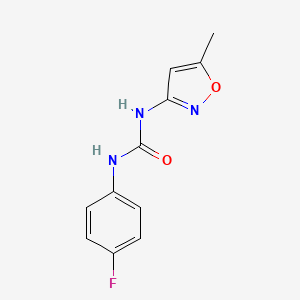

Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Harnstoff, N-(4-Fluorphenyl)-N'-(5-Methyl-3-isoxazolyl)- ist eine synthetische organische Verbindung, die zur Klasse der Harnstoffderivate gehört. Diese Verbindungen sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter die pharmazeutische Chemie, die Landwirtschaft und die Materialwissenschaften. Das Vorhandensein der Fluorphenyl- und Isoxazolylgruppen im Molekül verleiht ihm einzigartige chemische und biologische Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Harnstoffderivaten umfasst typischerweise die Reaktion eines Isocyanats mit einem Amin. Für Harnstoff, N-(4-Fluorphenyl)-N'-(5-Methyl-3-isoxazolyl)-, kann der Syntheseweg die folgenden Schritte beinhalten:

Herstellung von 4-Fluoranilin: Dies kann durch Nitrierung von Fluorbenzol gefolgt von Reduktion synthetisiert werden.

Herstellung von 5-Methyl-3-isoxazolcarbonsäure: Diese kann durch verschiedene Methoden synthetisiert werden, einschließlich Cyclisierungsreaktionen.

Bildung des Harnstoffderivats: Der letzte Schritt beinhaltet die Reaktion von 4-Fluoranilin mit 5-Methyl-3-isoxazolcarbonsäure in Gegenwart eines Kupplungsmittels wie Carbonyldiimidazol (CDI), um das gewünschte Harnstoffderivat zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen umfassen oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen zur Steuerung von Temperatur, Druck und Reaktionszeit beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Harnstoff, N-(4-Fluorphenyl)-N'-(5-Methyl-3-isoxazolyl)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole und Alkohole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann Harnstoff, N-(4-Fluorphenyl)-N'-(5-Methyl-3-isoxazolyl)- als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, darunter antimikrobielle, antifungale und Antikrebsaktivitäten. Das Vorhandensein der Fluorphenyl- und Isoxazolylgruppen kann ihre Wechselwirkung mit biologischen Zielstrukturen verbessern.

Medizin

In der pharmazeutischen Chemie werden Harnstoffderivate häufig auf ihr Potenzial als Therapeutika untersucht. Diese Verbindung kann auf ihre Fähigkeit untersucht werden, bestimmte Enzyme oder Rezeptoren zu hemmen, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Industrie

Im Industriesektor werden Harnstoffderivate bei der Herstellung von Polymeren, Harzen und Agrochemikalien verwendet. Diese Verbindung kann Anwendungen bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften finden.

Wirkmechanismus

Der Wirkmechanismus von Harnstoff, N-(4-Fluorphenyl)-N'-(5-Methyl-3-isoxazolyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorphenylgruppe kann die Bindungsaffinität zu bestimmten Proteinen oder Enzymen verbessern, während die Isoxazolylgruppe die Reaktivität der Verbindung modulieren kann. Die genauen Pfade und Zielstrukturen würden detaillierte biochemische Studien erfordern.

Wirkmechanismus

The mechanism of action of Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the isoxazolyl group can modulate the compound’s reactivity. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Harnstoff, N-(4-Chlorphenyl)-N'-(5-Methyl-3-isoxazolyl)-

- Harnstoff, N-(4-Bromphenyl)-N'-(5-Methyl-3-isoxazolyl)-

- Harnstoff, N-(4-Methylphenyl)-N'-(5-Methyl-3-isoxazolyl)-

Einzigartigkeit

Das Vorhandensein der Fluorphenylgruppe in Harnstoff, N-(4-Fluorphenyl)-N'-(5-Methyl-3-isoxazolyl)- verleiht einzigartige Eigenschaften wie erhöhte Lipophilie und verbesserte Bindungsaffinität zu bestimmten biologischen Zielstrukturen. Dies macht es von anderen ähnlichen Verbindungen mit verschiedenen Substituenten am Phenylring unterscheidbar.

Eigenschaften

CAS-Nummer |

84882-78-0 |

|---|---|

Molekularformel |

C11H10FN3O2 |

Molekulargewicht |

235.21 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |

InChI |

InChI=1S/C11H10FN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |

InChI-Schlüssel |

WAKQZUJXHQHOEF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)

![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)